molecular formula C14H14O2 B1291516 4-(Benzyloxy)-3-methylphenol CAS No. 100927-02-4

4-(Benzyloxy)-3-methylphenol

Cat. No. B1291516
M. Wt: 214.26 g/mol
InChI Key: YXSKADRGXCHMAX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methylphenol, also known as Monobenzone, is an organic chemical in the phenol family. It is used as a topical drug for medical depigmentation . It is a colorless solid that is classified as the monobenzyl ether of hydroquinone .


Synthesis Analysis

The synthesis of 4-(Benzyloxy)-3-methylphenol involves various methods. For instance, it has been used in the synthesis of biologically active compounds, such as natural products and pharmaceuticals . It has also been found to be a useful chiral building block in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-3-methylphenol is represented by the chemical formula C6H5CH2OC6H4OH . It has a molecular weight of 200.23 .


Chemical Reactions Analysis

4-(Benzyloxy)-3-methylphenol is susceptible to various chemical reactions. For example, it has been found to inhibit the activity of various enzymes, such as cytochrome P450 and cyclooxygenase, by forming covalent adducts with their active sites .


Physical And Chemical Properties Analysis

4-(Benzyloxy)-3-methylphenol is a colorless solid . It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .

Scientific Research Applications

Synthesis of Neurotrophic Compounds

4-(Benzyloxy)-3-methylphenol: is utilized in the synthesis of neurotrophic compounds, which are essential for the growth, maintenance, and survival of neurons. It has been used in the enantioselective total synthesis of (-)-talaumidin, a compound known for its neurotrophic effects .

Development of Antimicrobial Agents

The compound serves as a precursor in the synthesis of novel chalcone derivatives, which exhibit antimicrobial properties. These derivatives are significant in pharmaceutical and medicinal chemistry for developing new treatments against microbial infections .

Safety And Hazards

4-(Benzyloxy)-3-methylphenol may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

3-methyl-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSKADRGXCHMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methylphenol

Synthesis routes and methods

Procedure details

To a mixture of 2,3-dimethylhydroquinone (1.38 g, 10 mmol), K2CO3 (2.76 g, 20 mmol), potassium iodide (0.83 g, 5 mmol) in 50 mL dry acetone was added benzyl bromide (1.88 g, 11 mmol). The resulting suspension was vigorously stirred for 48 at RT. The solid was filtered off and the liquid was concentrated. The residue was chromatographed to afford the benzyl derivative, 4-benzyloxy-3-methyl-phenol, as a light brown solid (1.15 g). 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.49-7.35 (m, 5H), 6.70 (d, J=8.7, 1H), 6.61 (d, J=8.7, 1H), 5.03 (s, 2H), 4.43 (s, 1H), 2.26 (s, 3H), 2.22 (s, 3H); MS (ESI) m/z: 229 (M+H+, 100%).
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Marcinkiewicz, J Green - Chromatographic Reviews, 1963 - Elsevier
A series of o-nitroso derivatives of phenols, alkoxyphenols, coumaranols and chromanols have been chromatographed. Two reversed phase and one direct phase system have been …
Number of citations: 12 www.sciencedirect.com
M Kanematsu, K Soga, Y Manabe, S Morimoto… - Tetrahedron, 2011 - Elsevier
… metathesis and a conjugate reduction of the eight-membered enone as the key reaction step in a longest linear sequence of seven steps from the known 4-benzyloxy-3-methylphenol …
Number of citations: 16 www.sciencedirect.com
K Shishido - Chemical and Pharmaceutical Bulletin, 2013 - jstage.jst.go.jp
… Thus, total synthesis has been accomplished in a longest linear sequence of seven steps in a greatly improved yield of 47% from 4-benzyloxy-3-methylphenol. …
Number of citations: 12 www.jstage.jst.go.jp
B Yi, A Jahangir, AK Evans, D Briggs, K Ravina… - PLoS …, 2017 - journals.plos.org
The beta-1 adrenergic receptor (ADRB1) is a promising therapeutic target intrinsically involved in the cognitive deficits and pathological features associated with Alzheimer’s disease (…
Number of citations: 21 journals.plos.org

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